

In Vitro Susceptibility of Streptococcal Strains to Benzathine Penicillin: A Technical Guide

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Introduction

Penicillins, particularly **benzathine** penicillin G, have long been a cornerstone in the treatment of infections caused by various species of *Streptococcus*. Their efficacy is rooted in their ability to inhibit bacterial cell wall synthesis. However, the emergence of strains with reduced susceptibility necessitates continuous surveillance and a thorough understanding of the interplay between the antibiotic and the pathogen. This technical guide provides an in-depth overview of the in vitro susceptibility of clinically relevant streptococcal strains to **benzathine** penicillin, details the standardized methodologies for its determination, and illustrates the key mechanisms of action and resistance.

Data Presentation: Quantitative Susceptibility Data

The in vitro activity of **benzathine** penicillin against streptococcal isolates is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data for key streptococcal species. Interpretive criteria for susceptibility are established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).^{[1][2][3][4]}

Streptococcus pyogenes (Group A *Streptococcus*)

S. pyogenes remains largely susceptible to penicillin, which is the drug of choice for treating infections like pharyngitis.[5] While resistance is rare, some isolates with reduced susceptibility have been reported, often associated with mutations in the penicillin-binding protein 2X (pbp2x) gene.[6]

Study Reference	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	Penicillin Resistance Rate
Ndiaye et al. (Senegal)[5]	40	-	0.023	0% (2 intermediate)
Musser et al. (Global)[6]	Subset of 7,025	-	-	Reduced susceptibility linked to pbp2x mutations
Doğan et al. (Turkey)[7]	-	-	-	0%
Agrawal et al.[7]	-	-	-	Reports of resistance

Streptococcus agalactiae (Group B Streptococcus)

Group B Streptococcus (GBS) is a leading cause of neonatal infections. Penicillin is the primary agent for prophylaxis and treatment.[8] While isolates are generally considered susceptible, surveillance is ongoing.[9][10][11]

Study Reference	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	Penicillin Resistance Rate
Hrelc et al. (Canada)[12]	158	-	-	0% (Highest MIC 0.064 µg/mL)
Martins et al. (Argentina)[11]	62	-	-	0%
Hays et al. (USA) [10]	192	-	-	0%
Metcalf et al. (USA)[9]	102	0.064	0.064	0%
Giermaziak et al. (Poland)[13]	165	-	-	0% (MIC range 0.032-0.125 µg/mL)

Streptococcus pneumoniae

Penicillin resistance in *S. pneumoniae* is a significant clinical concern and is primarily mediated by alterations in penicillin-binding proteins (PBPs) that reduce their affinity for β -lactam antibiotics.[14][15][16][17] The interpretation of MIC values for *S. pneumoniae* often depends on the site of infection (meningeal vs. non-meningeal).[2][18]

Study Reference	Number of Isolates	Penicillin Susceptibility Status	MIC50 (µg/mL)	MIC90 (µg/mL)
Jones et al. (Canada, 2002) [19]	2,539	15.0% non-susceptible	-	-
Jacobs et al. (USA) [20]	108	49 susceptible, 33 intermediate, 26 resistant	-	Cefotaxime MIC90: 0.06 (S), 0.5 (I), 2.0 (R)
Imöhl et al. (Germany, 1997- 2013) [2]	20,437	5.3% intermediate, 1.4% resistant (pre-2008 CLSI)	-	-
Pfaller et al. (USA) [21]	183	32.8% S, 36.1% I, 31.1% R (Agar dilution)	-	-

Viridans Group Streptococci (VGS)

This heterogeneous group of streptococci are common inhabitants of the oral flora and can cause infective endocarditis. Penicillin susceptibility is variable, with resistance being more common in this group compared to beta-hemolytic streptococci.[\[22\]](#)[\[23\]](#)

Study Reference	Number of Isolates	Penicillin Susceptibility Rate
Biedenbach et al. (USA, 1994- 2002) [24]	-	3 isolates were penicillin non-susceptible
Doern et al. (Global) [25]	27 (from endophthalmitis)	85.7%
Mushtaq et al. (South Africa) [26]	211	62%
Jacobs et al. (USA, 2010- 2020) [23]	14,981	71.0% (<i>S. mitis</i>), 80.9% (<i>S. oralis</i>), 86.3% (non-specified)

Experimental Protocols

Accurate determination of in vitro susceptibility is critical. The following are standardized methods for testing streptococcal susceptibility to penicillin.

Broth Microdilution Method

This method is considered a gold standard for determining MICs.[\[27\]](#)

- Inoculum Preparation:
 - Select three to five well-isolated colonies of the streptococcal strain from an overnight culture on a non-selective agar plate (e.g., sheep blood agar).
 - Suspend the colonies in a sterile liquid medium (e.g., saline or Mueller-Hinton broth).
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[\[1\]](#)
 - This suspension is further diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.[\[21\]](#)
- Preparation of Microdilution Plates:
 - Use sterile 96-well microtiter plates.
 - Prepare serial twofold dilutions of **benzathine** penicillin in cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood.[\[21\]](#)[\[24\]](#) The concentration range should bracket the expected MIC values.
 - Dispense 100 μ L of each antibiotic dilution into the wells. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.
- Inoculation and Incubation:
 - Inoculate each well (except the sterility control) with the standardized bacterial suspension.

- Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 20-24 hours. For fastidious organisms like *S. pneumoniae*, incubation in an atmosphere of 5% CO_2 may be required.[\[1\]](#)
- Interpretation of Results:
 - Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).
 - The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[\[28\]](#)

Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant) based on the size of the zone of inhibition around an antibiotic-impregnated disk.

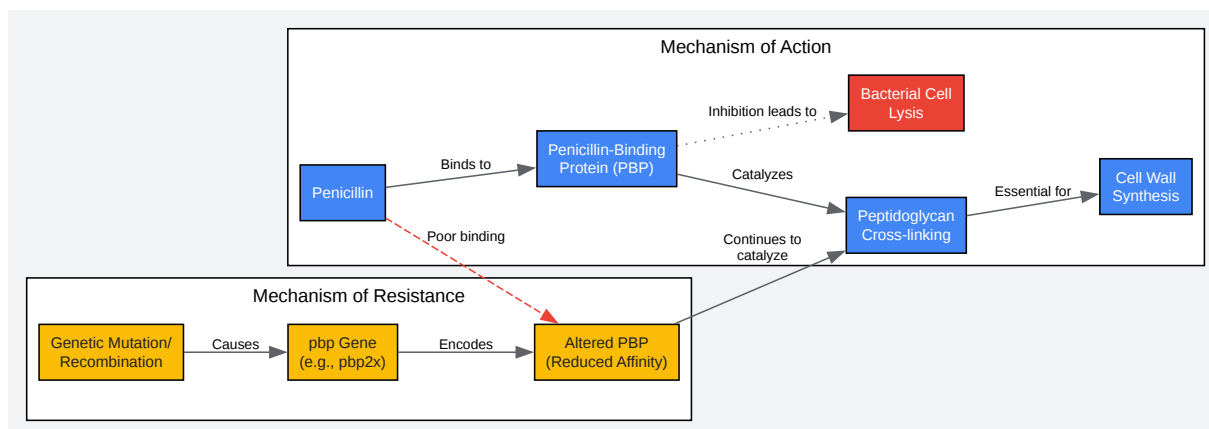
- Inoculum Preparation:
 - Prepare an inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[\[27\]](#)
- Inoculation of Agar Plate:
 - Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate supplemented with 5% sheep blood.[\[1\]](#)
 - Allow the plate to dry for 3-5 minutes but no more than 15 minutes.[\[27\]](#)
- Application of Antibiotic Disks:
 - Aseptically place a paper disk containing a standardized amount of penicillin (e.g., 10 units) onto the agar surface.
 - For *S. pneumoniae*, a 1 μg oxacillin disk is often used as a surrogate for screening for penicillin resistance. Isolates with a zone of inhibition of ≤ 19 mm should be further tested by an MIC method.[\[21\]](#)[\[29\]](#)
- Incubation:

- Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 20-24 hours. Incubation in 5% CO_2 is recommended for streptococci.[1]
- Measurement and Interpretation:
 - Measure the diameter of the zone of complete growth inhibition in millimeters.
 - Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the established breakpoints provided by CLSI or EUCAST.[1]

Mandatory Visualizations

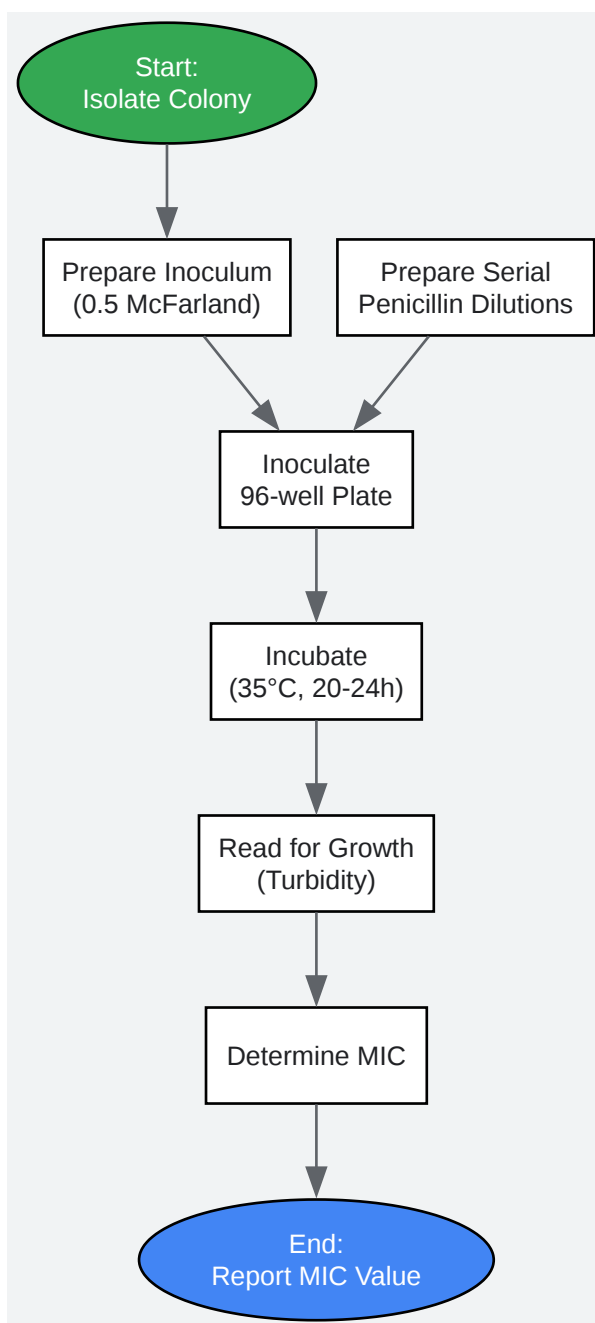
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in penicillin susceptibility testing.



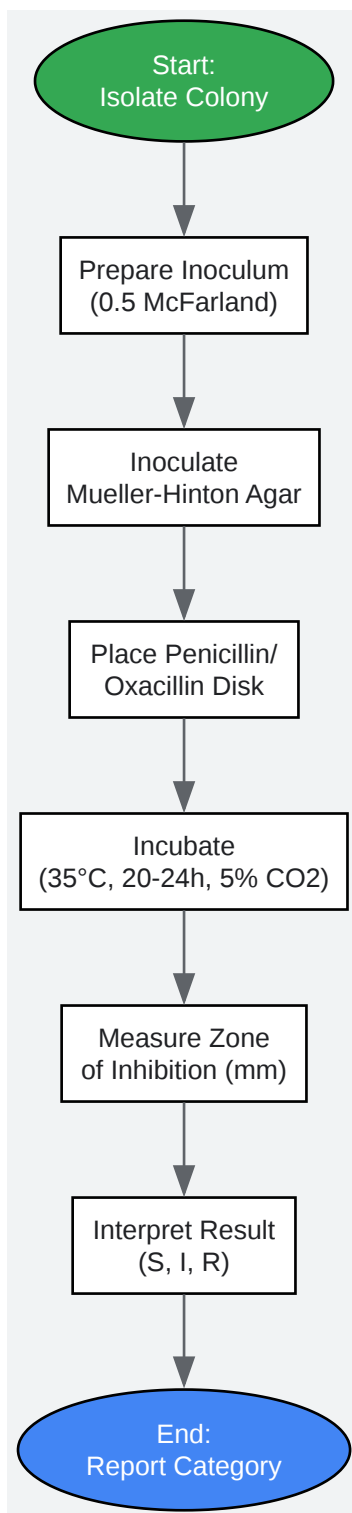
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Caption: Mechanism of penicillin action and resistance in Streptococcus.



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Caption: Workflow for the broth microdilution susceptibility test.



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Caption: Workflow for the disk diffusion susceptibility test.

Conclusion

While **benzathine** penicillin remains a highly effective agent against many streptococcal species, particularly *S. pyogenes* and *S. agalactiae*, the landscape of antimicrobial susceptibility is dynamic. The prevalence of resistance in *S. pneumoniae* and the increasing non-susceptibility in Viridans group streptococci underscore the critical need for diligent in vitro susceptibility testing. Adherence to standardized protocols, such as those detailed in this guide, is paramount for generating accurate and reproducible data. This information is essential for guiding clinical therapy, informing public health strategies, and driving the development of new antimicrobial agents. The molecular mechanisms of resistance, primarily through alterations in penicillin-binding proteins, continue to be an important area of research for understanding and overcoming these challenges.

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